(E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)prop-2-en-1-one
Description
The compound (E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)prop-2-en-1-one is a pyrrolopyridine-based molecule featuring a conjugated α,β-unsaturated ketone (prop-2-en-1-one) backbone substituted with a furan-2-yl group. Pyrrolo[3,4-b]pyridine derivatives are known for their diverse biological activities, including kinase inhibition and anticancer properties .
Properties
IUPAC Name |
(E)-1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-3-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-14(6-5-12-4-2-8-18-12)16-9-11-3-1-7-15-13(11)10-16/h1-8H,9-10H2/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFOEWHEQFVRHQ-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)C=CC3=CC=CO3)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(CN1C(=O)/C=C/C3=CC=CO3)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)prop-2-en-1-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, focusing on its antiproliferative, antimicrobial, and neuropharmacological properties.
Synthesis
The compound is synthesized through a multi-step process involving the Ugi-Zhu reaction, which allows for the formation of complex heterocyclic structures. The synthesis typically yields compounds with high atomic economy and minimal waste, highlighting its eco-friendly nature. The general synthetic pathway includes:
- Formation of Imine : Reacting furan derivatives with amines.
- Cyclization : Utilizing isocyanides and maleic anhydride to form the pyrrolo[3,4-b]pyridine core.
- Final Modifications : Employing various acylation and dehydration steps to achieve the desired structural features.
Antiproliferative Activity
Recent studies have demonstrated that compounds with a pyrrolo[3,4-b]pyridine scaffold exhibit significant antiproliferative effects against various cancer cell lines. The activity is often quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung) | 10.5 | |
| MCF-7 (Breast) | 8.2 | ||
| HeLa (Cervical) | 12.0 |
The presence of functional groups such as -OMe and -OH has been correlated with enhanced antiproliferative activity, while bulky or halogenated groups tend to reduce efficacy.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
Neuropharmacological Effects
Research into the neuropharmacological effects of pyrrolo[3,4-b]pyridine derivatives indicates potential anxiolytic and antidepressant activities. Binding affinity studies reveal that these compounds may interact with serotonin receptors (5-HT1A), which are crucial targets in the treatment of mood disorders.
Case Studies
Case Study 1: Antiproliferative Screening
A recent study screened a series of pyrrolo[3,4-b]pyridine derivatives for their antiproliferative effects against several cancer cell lines. The study found that modifications at the C-6 position significantly influenced activity, with certain substitutions leading to enhanced potency against MCF-7 cells.
Case Study 2: Neuropharmacological Assessment
In a behavioral study using rodent models, compounds similar to this compound were tested for anxiolytic effects. Results indicated a significant reduction in anxiety-like behavior in treated animals compared to controls, supporting further investigation into this class of compounds for anxiety disorders.
Scientific Research Applications
Antiviral Properties
Recent studies have indicated that derivatives of this compound exhibit antiviral activity against SARS-CoV-2. In vitro assays demonstrated that specific bis-furyl-pyrrolo[3,4-b]pyridin-5-one compounds could inhibit viral replication effectively when administered before infection, suggesting potential therapeutic applications in treating COVID-19 . The presence of the furan moiety was found to be crucial for the observed antiviral effects.
Anticancer Potential
Research has also highlighted the anticancer properties of related pyrrolo[3,4-b]pyridine derivatives. These compounds have shown promise in inhibiting various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .
Material Science Applications
In material science, (E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)prop-2-en-1-one has potential applications in developing organic light-emitting diodes (OLEDs) and photovoltaic materials. The unique electronic properties imparted by the furan and pyrrolo structures enable these compounds to be explored as novel materials for optoelectronic devices.
Case Study 1: Antiviral Activity Against SARS-CoV-2
In a study published in 2022, researchers synthesized a series of bis-furyl-pyrrolo[3,4-b]pyridin-5-one derivatives. Among these, compounds with hydroxyl substituents demonstrated significant inhibition of SARS-CoV-2 infection when applied before viral exposure. However, their efficacy decreased when administered post-infection, indicating a need for timely therapeutic intervention .
Case Study 2: Anticancer Efficacy
Another study evaluated the anticancer effects of pyrrolo[3,4-b]pyridine derivatives on human breast cancer cell lines. The results showed that these compounds induced apoptosis through the activation of caspase pathways and inhibited tumor growth in xenograft models. This suggests their potential as lead compounds in cancer therapy development .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)prop-2-en-1-one with structurally related pyrrolopyridine derivatives, highlighting key differences in substituents, molecular properties, and biological activities:
Key Observations:
Substituent Effects on Activity: The 2,6-dichlorophenyl substituent in 3-(2,6-dichlorophenyl)-1-(pyrrolo[3,4-b]pyridin-yl)propan-1-one enhances lipophilicity and electron-withdrawing properties, likely improving membrane permeability and target binding in anticancer applications .
Stereochemical Considerations: The (E)-configuration in the propenone chain ensures optimal conjugation and planarity, critical for π-π stacking interactions with aromatic residues in enzyme active sites. This feature is absent in saturated analogs like 2-(4-chlorophenoxy)-2-methylpropan-1-one, which may exhibit reduced potency .
Biological Activity Trends: Pyrrolo[3,4-b]pyridine derivatives with electron-deficient substituents (e.g., dichlorophenyl, fluorobenzo[b]thiophenyl) show stronger associations with anticancer activity, possibly due to enhanced interactions with hydrophobic kinase domains . Compounds with bulky substituents (e.g., morpholino-pyrrolo[3,4-d]pyrimidines) are often discontinued due to poor pharmacokinetic profiles, highlighting the importance of balancing steric effects and bioavailability .
Research Findings and Structural Insights
- Hydrogen Bonding Patterns : The pyrrolo[3,4-b]pyridine core participates in N–H···O and C–H···π interactions, as observed in related compounds. These interactions stabilize crystal packing and may influence ligand-receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
